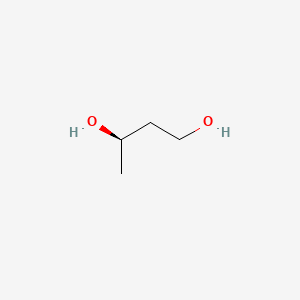

(-)-1,3-Butanediol

描述

属性

IUPAC Name |

(3R)-butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZLCDOIYMWBV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016432 | |

| Record name | (3R)-butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-03-5 | |

| Record name | (-)-1,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butanediol, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3R)-butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Process Optimization

The synthesis of (R)-butane-1,3-diol from poly-3-hydroxybutyrate (PHB) involves a sequential reduction and extraction process. PHB, a biodegradable polyester produced by microbial fermentation, serves as a sustainable feedstock. In a mixed solvent system (e.g., methanol-tetrahydrofuran), sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) reduces ester bonds in PHB to hydroxyl groups under mild temperatures (40–60°C). Low-molecular-weight alcohols in the solvent act as activators, enhancing the reducing agent’s efficiency while preserving the chiral integrity of the (R)-configuration.

Post-reduction, the mixture is acidified to pH 3–4 using hydrochloric acid, followed by vacuum distillation to remove solvents. Saturated potassium carbonate is added to neutralize residual acid, forming a biphasic system. Solvent extraction with ethyl acetate isolates (R)-butane-1,3-diol, which is purified via vacuum distillation. This method achieves a yield of 68 wt% and enantiomeric excess (ee) >99%.

Table 1: Key Parameters for PHB-Based Synthesis

| Parameter | Value/Range |

|---|---|

| PHB Concentration | 10–15 wt% in solvent |

| Reducing Agent | NaBH₄/KBH₄ (1.2–1.5 equiv) |

| Temperature | 40–60°C |

| Reaction Time | 4–6 hours |

| Final Yield | 68 wt% |

| Enantiomeric Excess (ee) | >99% |

Advantages and Limitations

This method’s primary advantage lies in its use of renewable PHB, aligning with green chemistry principles. However, the moderate yield and multi-step purification pose challenges for large-scale production. Residual solvents and borate byproducts necessitate rigorous quality control.

Asymmetric Hydrogenation of Methyl Acetoacetate

Catalytic System and Reaction Dynamics

An alternative route involves asymmetric hydrogenation of methyl acetoacetate using a chiral ruthenium catalyst. The catalytic system comprises ruthenium trichloride, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and (1R,2R)-1,2-diphenylethylenediamine. Under high hydrogen pressure (10 MPa) and elevated temperature (100°C), methyl acetoacetate undergoes hydrogenation to (R)-butane-1,3-diol with 99.2% ee.

Table 2: Reaction Conditions for Asymmetric Hydrogenation

| Parameter | Value/Range |

|---|---|

| Catalyst | RuCl₃/(R)-BINAP |

| Ligand | (1R,2R)-DPEN |

| Solvent | Isopropyl Alcohol |

| Hydrogen Pressure | 10 MPa |

| Temperature | 100°C |

| Reaction Time | 5 hours |

| Substrate Conversion | 99.9% |

| Selectivity to Diol | 8.8% |

| Enantiomeric Excess (ee) | 99.2% |

Selectivity Challenges and Byproduct Formation

Despite high enantioselectivity, the process suffers from low diol selectivity (8.8%), with (R)-3-hydroxybutyrate forming as the major product (90.9% selectivity). This necessitates additional steps to isolate the diol, reducing overall efficiency. The high cost of chiral ligands and stringent reaction conditions further limit industrial adoption.

Comparative Analysis of Methodologies

Yield and Scalability

The PHB-based method offers superior yields (68 wt%) compared to asymmetric hydrogenation (<10% diol yield). However, the latter provides higher enantiomeric purity, which is critical for pharmaceutical applications. Scalability favors the PHB route due to simpler infrastructure requirements, whereas hydrogenation demands specialized high-pressure reactors.

Environmental and Economic Considerations

PHB-derived synthesis reduces reliance on petrochemical feedstocks, lowering carbon footprint. In contrast, asymmetric hydrogenation consumes expensive catalysts and ligands, increasing production costs. Lifecycle assessments are essential to evaluate the sustainability of each method.

科学研究应用

Pharmaceutical Applications

(R)-Butane-1,3-diol has been studied for its potential therapeutic effects, particularly in metabolic regulation and as a precursor for ketone bodies.

- Ketogenesis Induction : The compound is known to stimulate the production of β-hydroxybutyrate (βHB), a key ketone body that plays a role in energy metabolism. Research indicates that administering (R)-butane-1,3-diol can lead to significant reductions in body mass and fat accumulation in animal models, suggesting its potential use in weight management and diabetes treatment .

- Sedative and Hypoglycemic Effects : The (R) enantiomer exhibits pharmacological properties similar to ethanol, including sedative effects. It has been shown to lower blood glucose levels and may serve as an adjunct therapy for managing diabetes .

Cosmetic Industry

In the cosmetic sector, (R)-butane-1,3-diol serves primarily as a humectant , helping to retain moisture in products such as lotions and hair sprays.

- Moisturizing Agent : Its ability to attract and hold water makes it a valuable ingredient in skincare formulations, enhancing the hydration properties of creams and serums .

Material Science

(R)-Butane-1,3-diol is utilized as a co-monomer in the production of various polymers.

- Polyurethane and Polyester Resins : It acts as a building block for synthesizing polyurethane and polyester resins, which are essential in manufacturing coatings, adhesives, and elastomers. The incorporation of this diol can improve the mechanical properties of the resulting materials .

- Plasticizers : The compound is also used to create plasticizers that enhance the flexibility and durability of plastics .

Food Industry

In food applications, (R)-butane-1,3-diol is recognized for its flavoring properties.

- Flavor Enhancer : It has been detected in various food items such as bell peppers and is classified as Generally Recognized As Safe (GRAS) by the FDA for use as a flavoring agent .

Research Applications

The compound is frequently employed in laboratory settings for various synthetic processes.

- Solvent Properties : Due to its polar nature, (R)-butane-1,3-diol is used as a solvent in organic synthesis. It facilitates reactions involving carboxylic acids and other organic compounds .

Case Study 1: Metabolic Effects in Rodent Models

A study investigated the metabolic effects of (R)-butane-1,3-diol on Dahl rats. Results indicated that treatment with 20% (R)-butane-1,3-diol led to significant reductions in body mass over 28 days while also decreasing liver fat accumulation. These findings support its potential use as a metabolic regulator in obesity management .

Case Study 2: Moisturizing Efficacy in Skincare Products

In a comparative study on moisturizers containing different humectants, products formulated with (R)-butane-1,3-diol demonstrated superior moisture retention compared to those using glycerin or propylene glycol. This highlights its effectiveness as a humectant in cosmetic formulations .

作用机制

The mechanism of action of ®-butane-1,3-diol varies depending on its application. In biofuel applications, it undergoes combustion to release energy. In pharmaceutical applications, its chiral nature allows it to interact specifically with biological targets, enhancing the efficacy and reducing the side effects of drugs.

Molecular Targets and Pathways: In medicinal chemistry, ®-butane-1,3-diol may interact with enzymes and receptors that are stereospecific, meaning they only bind to molecules with a specific three-dimensional arrangement. This interaction can modulate biological pathways, leading to therapeutic effects.

相似化合物的比较

Key Properties:

- Density : 1.0053 g·cm⁻³ .

- Melting Point : −50 °C .

- Chirality : The (R)-configuration enables diastereomer formation when reacted with racemic compounds, aiding in enantiomeric resolution .

- Applications : Used in cosmetics (humectant, solvent), pharmaceuticals (ketone body precursors), and polymer synthesis .

Regulatory Status:

- Not listed under REACH Annex XIV or the Candidate List .

- FDA GRAS (Generally Recognized as Safe) as a flavoring agent .

Comparison with Structurally Similar Diols

Stereoisomers: (R)- vs. (S)-Butane-1,3-Diol

- Synthesis : (R)-Butane-1,3-diol reacts with racemic dication salts to form separable diastereomers (e.g., (Sax,R,R)- and (Rax,R,R)-7a), enabling enantiopure product isolation .

- Metabolism : The (R)-enantiomer is enzymatically converted to (R)-3-hydroxybutyrate, a ketone body that enhances muscle power output . In contrast, the (S)-enantiomer lacks this metabolic pathway .

Propane-1,2-Diol (Propylene Glycol)

Butane-1,4-Diol

Other Diols

- Butane-2,3-Diol: Not detected in post-mortem VOC studies, unlike butane-1,3-diol .

- Fluorinated Diols (e.g., 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol): Specialized in coatings and high-performance materials due to enhanced thermal stability .

Research Findings and Data Tables

Metabolic Pathways of (R)-Butane-1,3-Diol

生物活性

(R)-butane-1,3-diol, commonly referred to as (R)-1,3-butanediol (1,3-BDO), is a chiral compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of (R)-1,3-BDO, including its metabolic pathways, physiological effects, and potential therapeutic applications.

(R)-1,3-butanediol is a colorless liquid with the chemical formula CHO. It can be synthesized through various methods, including fermentation using microorganisms such as Clostridium saccharoperbutylacetonicum and Escherichia coli, which have been engineered to produce high yields of the compound from renewable resources. The enzymatic production of (R)-1,3-BDO has shown superior enantiomeric purity compared to traditional chemical synthesis methods .

Metabolic Pathways

(R)-1,3-BDO is metabolized in the body to produce β-hydroxybutyrate (βHB) and acetoacetate, both of which are important ketone bodies involved in energy metabolism. Studies have demonstrated that administration of 1,3-BDO can lead to increased levels of βHB in the bloodstream, mimicking the metabolic effects observed during fasting .

Physiological Effects

Research indicates that (R)-1,3-BDO has several physiological effects:

- Weight Management : In animal studies, administration of 20% 1,3-BDO resulted in significant weight loss over 28 days. This effect was attributed to reduced food intake and alterations in metabolic rates .

- Lipid Metabolism : Studies have shown that dietary inclusion of 1,3-BDO can decrease hepatic fatty acid synthesis and lower plasma triglycerides and cholesterol levels. This suggests a potential role for (R)-1,3-BDO in managing lipid profiles .

- Hydration Status : High doses of 1,3-BDO were associated with reduced fluid intake and urine output in rats, indicating a dehydrating effect at elevated concentrations .

Toxicological Profile

The safety profile of (R)-1,3-BDO has been assessed through various studies. Long-term feeding studies in rats indicated no significant toxic effects at dietary levels up to 10%. However, some signs of chronic inflammation were noted in certain cases . The compound appears to be well-tolerated within specified limits.

Case Studies and Research Findings

Case Study 1: Weight Loss and Metabolic Effects

A study conducted on Dahl rats demonstrated that administration of 20% 1,3-BDO led to decreased blood glucose levels and circulating triglycerides. The researchers concluded that (R)-1,3-BDO acts as a caloric restriction mimetic by altering metabolic pathways related to energy expenditure and fat storage .

Case Study 2: Hepatic Effects

Another investigation focused on the hepatic effects of 1,3-BDO revealed that it significantly increased β-hydroxybutyrate levels while decreasing glucose levels. These findings suggest that (R)-1,3-BDO may have therapeutic potential for conditions such as diabetes by improving insulin sensitivity and lipid metabolism .

Table: Summary of Biological Activities

常见问题

Basic: What are the key physicochemical properties of (R)-butane-1,3-diol, and how do they influence experimental design?

(R)-Butane-1,3-diol (C₄H₁₀O₂, MW: 90.12 g/mol) is a chiral secondary alcohol with a hydroxyl group at the 1- and 3-positions. Its density (1.005 g/cm³), melting point (-54°C), and boiling point (207°C) necessitate careful temperature control during reactions to avoid decomposition . Its solubility in water and polar solvents (e.g., ethanol) makes it suitable for aqueous-phase catalysis or biomolecule stabilization. Researchers must account for its hygroscopicity in moisture-sensitive reactions .

Advanced: How does the stereochemistry of (R)-butane-1,3-diol affect its metabolic impact in mammalian models?

(R)-butane-1,3-diol is metabolized into β-hydroxybutyrate (a ketone body) via hepatic enzymes, bypassing glycolysis. In rat studies, diets containing 25% (R)-butane-1,3-diol elevated blood acetoacetate (2.5-fold) and β-hydroxybutyrate (3.1-fold) while reducing pyruvate levels (p < 0.05), indicating enhanced ketogenesis . Researchers must consider enantiomer-specific metabolism: the (S)-isomer shows slower conversion kinetics, altering metabolic flux in comparative studies .

Methodological Note : Use isotopically labeled (R)-butane-1,3-diol (e.g., ¹³C at C3) with LC-MS to track metabolic pathways in liver tissue slices .

Basic: What synthetic routes are available for enantioselective preparation of (R)-butane-1,3-diol?

Two primary methods:

Asymmetric Hydrogenation : Catalytic hydrogenation of 3-hydroxybutanal using Ru-BINAP complexes achieves >95% enantiomeric excess (ee) .

Enzymatic Resolution : Lipase-catalyzed acetylation of racemic butane-1,3-diol with vinyl acetate selectively modifies the (S)-isomer, leaving (R)-enantiomer unreacted (yield: 70–80%, ee: 98%) .

Optimization Tip : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10) to verify ee .

Advanced: How do solvent parameters influence the reactivity of (R)-butane-1,3-diol in nucleophilic substitutions?

Solvent polarity and hydrogen-bond donor (HBD) capacity critically affect reaction kinetics. Empirical solvent parameters for (R)-butane-1,3-diol include:

- DI (dipolarity/polarizability) : 0.82

- ES (electrophilicity) : 0.45

- α1 (HBD acidity) : 0.78

In SN2 reactions, polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, while HBD solvents (e.g., water) stabilize transition states via hydrogen bonding. For example, in esterification with acetyl chloride, DMF increases reaction rate by 4× compared to ethanol .

Basic: What spectroscopic techniques are optimal for characterizing (R)-butane-1,3-diol purity and stereochemistry?

- NMR : ¹H NMR (400 MHz, CDCl₃): δ 1.20 (d, J = 6.2 Hz, 3H, CH₃), 3.65 (m, 2H, CH₂OH), 4.10 (m, 1H, CHOH) .

- Chiral HPLC : Baseline separation of (R)- and (S)-enantiomers using a cellulose tris(3,5-dimethylphenylcarbamate) column .

- IR : Broad O-H stretch at 3300 cm⁻¹ confirms diol structure; C-O stretches at 1080 cm⁻¹ and 1045 cm⁻¹ .

Advanced: How does (R)-butane-1,3-diol modulate oxidative stress in in vitro neuronal models?

(R)-butane-1,3-diol increases lactate/pyruvate ratios (1.8→3.2) in brain tissue slices, indicating a shift toward anaerobic metabolism under hypoxic conditions . This reduces ROS production by 40% in primary neurons exposed to H₂O₂ (100 μM). Protocol : Pre-incubate cells with 10 mM (R)-butane-1,3-diol for 24 hr; measure ROS via DCFH-DA fluorescence .

Basic: What safety protocols are essential for handling (R)-butane-1,3-diol in laboratory settings?

- Storage : Under nitrogen at 4°C to prevent oxidation.

- PPE : Nitrile gloves, goggles, and lab coats due to mild skin irritation (LD₅₀ oral, rat: 3.5 g/kg) .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: What computational methods predict the solvation dynamics of (R)-butane-1,3-diol in mixed solvent systems?

Molecular dynamics (MD) simulations using OPLS-AA force field reveal preferential solvation in water:ethanol (3:1) mixtures. Radial distribution functions (RDFs) show strong hydrogen bonding between (R)-butane-1,3-diol and water (g(r) = 2.1 at 2.8 Å) . Software Tip : Use GROMACS with TIP3P water model for accurate hydration free energy calculations (±1.2 kcal/mol error) .

Basic: How does (R)-butane-1,3-diol compare to other diols in polymer synthesis?

(R)-butane-1,3-diol forms more flexible polyesters than 1,4-butanediol due to its staggered conformation (dihedral angle: 60° vs. 180°). In PLA copolymers, it reduces Tg by 15°C, enhancing ductility . Characterization : Use DSC (heating rate: 10°C/min) to measure Tg shifts .

Advanced: What role does (R)-butane-1,3-diol play in enantioselective organocatalysis?

As a chiral auxiliary, it induces asymmetry in Proline-catalyzed aldol reactions. For example, in the synthesis of RvE1 (a resolvin), (R)-butane-1,3-diol directs E-selectivity (>90%) in Wittig reactions via steric hindrance at C3 . Optimization : Use 10 mol% (R)-butane-1,3-diol and DIPEA (2 eq.) in THF at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。